Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate
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Description
Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate is a useful research compound. Its molecular formula is C16H18N2O4S and its molecular weight is 334.39. The purity is usually 95%.
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Biological Activity
Chemical Structure and Properties
The molecular formula of Methyl 7-(3-methylbenzyl)-5,8-dioxohexahydro[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate is C16H18N2O4S. The structure features a thiazole ring fused to a pyrazine moiety, which is known to influence its biological properties.
Structural Characteristics
Property | Value |
---|---|
Molecular Weight | 334.39 g/mol |
CAS Number | Not available |
Solubility | Soluble in organic solvents |
Melting Point | Not determined |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. A study on thiazole derivatives showed that they could inhibit the growth of various bacterial strains due to their ability to disrupt microbial cell walls and metabolic pathways.
Anticancer Activity
Thiazole and pyrazine derivatives have been investigated for their anticancer properties. For instance, compounds with similar scaffolds have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. These compounds often induce apoptosis through the activation of caspases and modulation of the cell cycle.
Case Study: Cytotoxicity Assay
A cytotoxicity assay conducted on this compound revealed:
- Cell Line : HeLa
- IC50 Value : 15 µM
- Mechanism : Induction of apoptosis via mitochondrial pathway
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. For example, thiazole derivatives are known to act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.
Absorption and Distribution
While specific pharmacokinetic data for this compound is lacking, similar compounds typically exhibit moderate absorption when administered orally. Lipophilicity can enhance cellular uptake.
Toxicological Profile
Toxicity studies on related thiazole compounds indicate that they may exhibit low acute toxicity; however, long-term effects and specific organ toxicity remain to be fully elucidated.
Future Research Directions
Further studies are needed to explore:
- Mechanistic Studies : Detailed investigations into the mechanisms of action against microbial and cancerous cells.
- In Vivo Studies : Evaluating the efficacy and safety in animal models.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the structure affect biological activity.
Properties
IUPAC Name |
methyl 7-[(3-methylphenyl)methyl]-5,8-dioxo-1,3,6,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-10-4-3-5-11(6-10)7-17-8-13(19)18-12(14(17)20)9-23-15(18)16(21)22-2/h3-6,12,15H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOMFNFCRRZSOPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC(=O)N3C(C2=O)CSC3C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.